molecular formula C30H20N2 B8243247 5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B8243247
M. Wt: 408.5 g/mol
InChI Key: GYQPWVRJSBPWGN-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole is a complex organic compound that belongs to the class of fused-ring carbazole derivatives These compounds are known for their extended π-electron systems, which provide good thermal stability and tunable electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and indole derivatives under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the fused-ring structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole involves its interaction with specific molecular targets. The compound’s extended π-electron system allows it to engage in π-π stacking interactions with other aromatic systems. This can influence various biological pathways, including those involved in cell signaling and gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,1’-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole stands out due to its specific biphenyl substitution, which enhances its electronic properties and stability. This makes it particularly suitable for applications in advanced materials and electronic devices.

Properties

IUPAC Name

9-(4-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-8-20(9-3-1)21-14-16-22(17-15-21)32-27-13-7-5-11-24(27)30-28(32)19-18-26-29(30)23-10-4-6-12-25(23)31-26/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQPWVRJSBPWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)NC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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